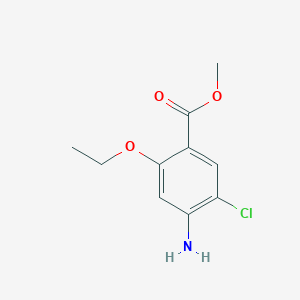

methyl 4-amino-5-chloro-2-ethoxybenzoate

Description

Methyl 4-amino-5-chloro-2-ethoxybenzoate is a chemical compound primarily recognized for its role as a precursor and building block in organic synthesis. Its molecular structure is characterized by a central benzene (B151609) ring to which a methyl ester group, an amino group, a chlorine atom, and an ethoxy group are attached. This precise substitution pattern is crucial for its reactivity and its utility in the synthesis of specific pharmaceutical agents, most notably those acting as antiemetics. The compound itself is a subject of study in process chemistry and medicinal chemistry, where researchers aim to optimize its synthesis and explore its potential in creating new molecular entities.

The structure of this compound is defined by its core benzoate (B1203000) scaffold. The term "scaffold" in medicinal chemistry refers to the core chemical structure of a compound that provides the framework for attaching various functional groups. The benzoate scaffold, consisting of a benzene ring attached to a carboxyl group (or its ester), is a fundamental and privileged structure in drug discovery. preprints.orgresearchgate.net

The significance of the benzoate scaffold is demonstrated by its presence in a wide array of natural products and synthetic drugs with diverse biological activities. preprints.orgresearchgate.net Its rigid, planar structure provides a well-defined orientation for appended functional groups to interact with biological targets like enzymes and receptors. Furthermore, the electronic properties of the benzene ring and the carboxyl group can be readily modified through substitution, allowing chemists to fine-tune the molecule's pharmacological profile. Derivatives of benzoic acid have been investigated for a vast range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. preprints.orgontosight.ai The utility of the benzoic acid scaffold is seen in drugs such as the diuretic Furosemide, the local anesthetic Benzocaine, and the anticancer agent Bexarotene. preprints.org

The research trajectory for compounds structurally related to this compound highlights the importance of this chemical class as intermediates for gastrointestinal drugs. A significant body of research has focused on a very close analog, methyl 4-amino-5-chloro-2-methoxybenzoate . This compound, differing only by a methoxy (B1213986) group instead of an ethoxy group, is a crucial intermediate in the synthesis of several "pride" drugs, which are known for their prokinetic properties. documentsdelivered.com

Research has demonstrated that 4-amino-5-chloro-2-methoxybenzoic acid and its esters are pivotal in creating compounds that act as selective 5-HT4 receptor agonists. These agonists are investigated for their ability to enhance gastrointestinal motility, making them valuable for treating conditions like constipation. documentsdelivered.com For example, Prucalopride, a selective 5-HT4 receptor agonist, relies on a related 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid intermediate for its synthesis. nih.gov

The synthetic pathways to these intermediates are a key research focus. Patented methods describe the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid starting from p-aminosalicylic acid, involving steps such as methylation and chlorination with reagents like N-chlorosuccinimide. nih.gov Further research has explored the creation of other analogs, such as 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, which serves as an important intermediate for the antipsychotic drug Amisulpride. This demonstrates a broader research interest in modifying the substituent at the 5-position of the 4-amino-2-alkoxybenzoate scaffold to develop different classes of therapeutic agents.

This focused research into synthetic routes and the development of new derivatives underscores the value of the substituted aminochloroalkoxybenzoate scaffold in medicinal chemistry for generating a variety of targeted therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-5-chloro-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-3-15-9-5-8(12)7(11)4-6(9)10(13)14-2/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGBXFJAUQDKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)OC)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Amino 5 Chloro 2 Ethoxybenzoate and Its Analogues

General Synthetic Strategies for Alkoxy-Aminochloro-Benzoates

The construction of the alkoxy-aminochloro-benzoate scaffold relies on foundational organic reactions, primarily esterification to form the methyl benzoate (B1203000) group and regioselective halogenation to introduce the chloro substituent at the desired position.

Esterification and Methylation Approaches

The synthesis of alkoxy-aminobenzoate esters often begins with precursors like p-aminosalicylic acid. google.comgoogleapis.com A common strategy involves the simultaneous esterification of the carboxylic acid and alkylation (methylation or ethylation) of the phenolic hydroxyl group.

One well-documented approach is the synthesis of the analog, methyl 4-amino-2-methoxybenzoate, from p-aminosalicylic acid. google.comgoogleapis.com In this reaction, p-aminosalicylic acid is treated with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide in a solvent like acetone. google.com This one-pot reaction achieves both the methylation of the hydroxyl group to a methoxy (B1213986) group and the esterification of the carboxylic acid to a methyl ester, yielding methyl 4-amino-2-methoxybenzoate with high efficiency. google.com Yields for this transformation have been reported to be as high as 92.1%. google.com

Another classic method for esterification is the Fischer esterification, which involves reacting the parent carboxylic acid with an alcohol (in this case, methanol) under acidic catalysis, typically using a strong mineral acid like sulfuric acid. researchgate.netstudylib.netyoutube.com This reversible reaction is driven towards the ester product by using an excess of the alcohol. youtube.comfugus-ijsgs.com.ng

Table 1: Esterification & Methylation of p-Aminosalicylic Acid Analogues

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| p-Aminosalicylic Acid | Dimethyl Sulfate, Potassium Hydroxide, Acetone | Methyl 4-amino-2-methoxybenzoate | 92.1% | google.com |

| p-Aminosalicylic Acid | Dimethyl Sulfate, Sodium Hydroxide, Acetone | Methyl 4-amino-2-methoxybenzoate | 90.8% | google.com |

Halogenation Techniques

A critical step in the synthesis is the regioselective introduction of a chlorine atom at the 5-position of the benzene (B151609) ring, which is ortho to the alkoxy group and meta to the amino group. The directing effects of the activating amino and alkoxy groups favor electrophilic substitution at this position.

N-Chlorosuccinimide (NCS) is a widely used reagent for this transformation. google.comtcichemicals.comorganic-chemistry.org The chlorination of intermediates like methyl 4-amino-2-methoxybenzoate or its N-acetylated derivative is typically carried out using NCS in a polar aprotic solvent such as N,N-dimethylformamide (DMF). google.comnbinno.com This method is known for its efficiency and relatively mild reaction conditions. nbinno.com

Iodobenzene (B50100) dichloride (PhICl₂) serves as an alternative chlorinating agent. googleapis.comwikipedia.orgorganic-chemistry.org This reagent can effectively chlorinate substrates like 4-amino-2-methoxybenzoic acid or its methyl ester. googleapis.com The reaction is often performed in a solvent such as anhydrous tetrahydrofuran, sometimes with the addition of a base like pyridine. googleapis.com Iodobenzene dichloride is valued as a solid, safer alternative to gaseous chlorine. nih.gov

Table 2: Regioselective Chlorination Methods

| Substrate | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 4-amino-2-methoxybenzoate | N-Chlorosuccinimide (NCS) | DMF | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5% | google.com |

| 4-Amino-2-methoxybenzoic acid | Iodobenzene dichloride | Tetrahydrofuran | 4-Amino-5-chloro-2-methoxybenzoic acid | 72% | googleapis.com |

Synthetic Pathways to 4-Amino-5-chloro-2-ethoxybenzoic Acid (Precursor Chemistry)

The carboxylic acid precursor, 4-amino-5-chloro-2-ethoxybenzoic acid, is a key intermediate that can be subsequently esterified to yield the final target compound. Its synthesis often starts from readily available materials.

Conversion from p-Aminosalicylic Acid Derivatives

A logical and cost-effective synthetic route starts with p-aminosalicylic acid. google.com A comprehensive pathway to the analogous 4-amino-5-chloro-2-methoxybenzoic acid illustrates this process. The synthesis involves a sequence of three main steps:

Methylation and Esterification : p-Aminosalicylic acid is first converted to methyl 4-amino-2-methoxybenzoate using dimethyl sulfate and a base. google.com

Chlorination : The resulting ester is then chlorinated at the 5-position using N-chlorosuccinimide in DMF. google.com

Hydrolysis : Finally, the methyl ester group of methyl 4-amino-5-chloro-2-methoxybenzoate is hydrolyzed under basic conditions (e.g., using potassium hydroxide in a methanol/water mixture), followed by acidification to yield the target carboxylic acid, 4-amino-5-chloro-2-methoxybenzoic acid. google.com

Chlorination of 4-amino-2-methoxybenzoic acid (as an analog)

The direct chlorination of the non-chlorinated precursor acid is also a viable strategy. As an example, 4-amino-2-methoxybenzoic acid can be chlorinated to produce 4-amino-5-chloro-2-methoxybenzoic acid. googleapis.com This reaction has been successfully achieved using iodobenzene dichloride in an anhydrous solvent, yielding the product in good yields (72%). googleapis.com This approach places the chlorination step before the final esterification to the target molecule.

Synthesis of Acetamido Derivatives (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate)

In some synthetic schemes, the amino group is protected to prevent unwanted side reactions during chlorination or other steps. The acetamido group is a common choice for this purpose.

The synthesis of methyl 4-acetamido-5-chloro-2-methoxybenzoate typically involves the chlorination of its non-chlorinated precursor, methyl 4-acetamido-2-methoxybenzoate. google.comnbinno.com This reaction is effectively carried out using N-chlorosuccinimide in DMF. google.comnbinno.comchemicalbook.com The reaction proceeds by heating the mixture, for instance, at 40°C and then at 65°C, to ensure completion. chemicalbook.com The product can then be isolated by crystallization, with reported molar yields exceeding 90%. chemicalbook.com The starting material, methyl 4-acetamido-2-methoxybenzoate, can be prepared from methyl 4-amino-2-methoxybenzoate by acetylation using reagents like acetyl chloride or acetic anhydride. chemicalbook.com This protection strategy is an important tool in the synthesis of complex substituted benzoates.

Table 3: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

| Starting Material | Reagent & Solvent | Reaction Conditions | Yield | Reference |

|---|

Acetylation of Amino Groups

In the synthesis of complex aromatic compounds, protecting functional groups that are sensitive to the reaction conditions of subsequent steps is a critical strategy. libretexts.org The amino group (-NH₂) is a strong activating group and is highly nucleophilic, making it susceptible to undesired side reactions, particularly with electrophiles and oxidizing agents. libretexts.orgcabidigitallibrary.org To mitigate this, the amino group is often temporarily converted into a less reactive form.

One of the most common and effective methods for protecting an amino group is acylation, specifically acetylation, which converts the amine into an acetamide (B32628) (R-NHCOCH₃). libretexts.orgorganic-chemistry.org This transformation is typically achieved by reacting the amino-substituted benzoate, such as methyl 4-amino-2-ethoxybenzoate, with acetyl chloride or acetic anhydride. organic-chemistry.orgcommonorganicchemistry.com

The resulting acetamido group serves two primary purposes:

Reduced Reactivity : The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group of the acetamide. This delocalization makes the nitrogen atom significantly less basic and less nucleophilic than in the original amine, thus preventing it from interfering with subsequent reactions like chlorination. libretexts.org

Directing Effect : The acetamido group is still an ortho-, para-directing group for electrophilic aromatic substitution, guiding the incoming electrophile to the desired position on the benzene ring.

The acetylation step is a foundational part of a multi-step synthesis. After the desired substitutions on the aromatic ring are completed, the acetyl group can be readily removed by acid or base hydrolysis to regenerate the primary amino group, yielding the final product. commonorganicchemistry.com

Chlorination of Acetamido-Substituted Benzoates

Following the protection of the amino group by acetylation, the next key step is the regioselective introduction of a chlorine atom onto the benzene ring. The target position for chlorination is ortho to the acetamido group and meta to the ester group. The synthesis of the methoxy analogue, methyl 4-acetamido-5-chloro-2-methoxybenzoate, provides a well-documented example of this transformation, which is directly applicable to the ethoxy compound. chemicalbook.comnbinno.com

The chlorination of the protected intermediate, methyl 4-acetamido-2-alkoxybenzoate, is an electrophilic aromatic substitution reaction. The acetamido and alkoxy groups are both activating and ortho-, para-directing, while the methyl ester group is deactivating and meta-directing. The combined directing effects of these substituents favor the introduction of the chlorine atom at the C5 position, which is ortho to the powerful acetamido directing group.

Common chlorinating agents for this reaction include N-chlorosuccinimide (NCS) and elemental chlorine (Cl₂). chemicalbook.comgoogle.com Research findings detail the use of NCS in a solvent like N,N-dimethylformamide (DMF). chemicalbook.comnbinno.comgoogle.com The reaction proceeds by heating the mixture to facilitate the substitution.

Table 1: Reaction Conditions for Chlorination of Methyl 4-acetamido-2-methoxybenzoate with NCS This table is based on data for the analogous methoxy compound.

| Parameter | Value | Reference |

| Starting Material | Methyl 4-acetamido-2-methoxybenzoate | chemicalbook.com |

| Chlorinating Agent | N-chlorosuccinimide (NCS) | chemicalbook.comgoogle.com |

| Solvent | N,N-dimethylformamide (DMF) | chemicalbook.comgoogle.com |

| Temperature | 40°C, then raised to 65°C | chemicalbook.com |

| Reaction Time | 5 hours at 40°C, 4 hours at 65°C | chemicalbook.com |

| Yield | 90.3% | chemicalbook.com |

Upon completion of the reaction, the product, methyl 4-acetamido-5-chloro-2-alkoxybenzoate, is typically isolated through crystallization by cooling the reaction mixture, followed by filtration and washing. chemicalbook.com This chlorinated intermediate is then carried forward to the final deprotection step (hydrolysis of the acetamide) to yield the target compound, methyl 4-amino-5-chloro-2-ethoxybenzoate. The successful chlorination of the acetamido-protected intermediate is a crucial step that highlights the importance of using protecting groups to achieve the desired substitution pattern in the synthesis of polysubstituted aromatic compounds. researchgate.netresearchgate.net

Spectroscopic Characterization and Computational Chemistry of Methyl 4 Amino 5 Chloro 2 Ethoxybenzoate Analogues

Vibrational Spectroscopy (FTIR, FT-Raman)

The vibrational properties of methyl 4-amino-5-chloro-2-ethoxybenzoate can be inferred from the detailed spectroscopic analysis of its analogue, 4-amino-5-chloro-2-methoxybenzoic acid. researchgate.netscispace.com The solid-phase Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra of 4-amino-5-chloro-2-methoxybenzoic acid have been recorded and interpreted through quantum chemical calculations. researchgate.net These studies provide a foundation for assigning the fundamental vibrational modes of the target molecule.

Key vibrational modes for the aromatic ring and its substituents in 4-amino-5-chloro-2-methoxybenzoic acid include the O-H and N-H stretching, C=O stretching, and various ring vibrations. researchgate.net For this compound, similar characteristic bands are expected, with notable differences arising from the replacement of the carboxylic acid group with a methyl ester and the methoxy (B1213986) group with an ethoxy group.

The N-H stretching vibrations of the primary amine group are typically observed as strong bands in the FTIR spectrum. researchgate.net The C=O stretching of the ester group in the target compound is expected to appear as a very strong band in the FTIR spectrum, likely in the region of 1700-1730 cm⁻¹, which is slightly different from the carboxylic acid C=O stretch observed in the analogue at 1688 cm⁻¹. researchgate.net The C-O stretching vibrations associated with the ester and ether linkages will also be prominent. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-Cl stretching mode is expected at lower wavenumbers. researchgate.net

Table 1: Selected Vibrational Wavenumbers (cm⁻¹) and Assignments for 4-amino-5-chloro-2-methoxybenzoic acid. researchgate.net

| FTIR (Experimental) | FT-Raman (Experimental) | Calculated (B3LYP) | Assignment (Potential Energy Distribution, %) |

| 3480 | 3481 | 3491 | ν(NH₂) asymmetric stretching (100) |

| 3378 | 3380 | 3389 | ν(NH₂) symmetric stretching (100) |

| 1688 | - | 1695 | ν(C=O) stretching (85) |

| 1621 | 1622 | 1625 | δ(NH₂) scissoring (78) |

| 1472 | 1473 | 1478 | ν(C-C) ring stretching (45) |

| 1245 | 1246 | 1250 | ν(C-O) ether stretching (40) |

| 785 | 786 | 790 | ν(C-Cl) stretching (55) |

Note: ν = stretching, δ = scissoring. Data is for the analogue compound and serves as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, two signals are expected for the aromatic protons. Due to the substitution pattern, these protons are not equivalent and will appear as singlets or doublets with small coupling constants. The chemical shifts will be influenced by the electron-donating effects of the amino and ethoxy groups and the electron-withdrawing effect of the chloro and ester groups. The protons of the ethoxy group will present as a quartet (–O–CH₂–) and a triplet (–CH₃), while the methyl ester protons will appear as a singlet (–O–CH₃).

In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons, as they are all chemically non-equivalent. The chemical shifts of these carbons are influenced by the attached functional groups. cdnsciencepub.comcdnsciencepub.com The carbon of the carbonyl group (C=O) will have the largest chemical shift, typically in the range of 165-170 ppm. The carbons directly bonded to the oxygen of the ethoxy group and the nitrogen of the amino group will be shielded, while the carbon bonded to the chlorine atom will be deshielded relative to benzene (B151609). researchgate.net Signals for the ethoxy and methyl ester carbons will also be present in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Aromatic-H | ~6.5 - 7.5 | - | s, s |

| -NH₂ | ~4.0 - 5.0 | - | br s |

| -O-CH₂-CH₃ | ~4.0 - 4.2 | ~60 - 65 | q |

| -O-CH₂-CH₃ | ~1.3 - 1.5 | ~14 - 16 | t |

| -COOCH₃ | ~3.8 - 3.9 | ~51 - 53 | s |

| Aromatic C-COOCH₃ | - | ~110 - 120 | s |

| Aromatic C-OEt | - | ~150 - 160 | s |

| Aromatic C-H | - | ~98 - 125 | d |

| Aromatic C-NH₂ | - | ~145 - 155 | s |

| Aromatic C-Cl | - | ~115 - 125 | s |

| C=O | - | ~165 - 170 | s |

Note: These are estimated values based on analogous structures. s=singlet, d=doublet, t=triplet, q=quartet, br s=broad singlet.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

The electronic absorption properties of this compound can be understood by examining its structural analogue, 4-amino-5-chloro-2-methoxybenzoic acid. researchgate.net Aromatic compounds exhibit characteristic absorption bands in the UV-Vis region arising from π → π* electronic transitions within the benzene ring. up.ac.za The positions and intensities of these bands are sensitive to the nature and position of substituents on the ring. up.ac.za

For 4-amino-5-chloro-2-methoxybenzoic acid, theoretical calculations predicted intense electronic transitions that are in agreement with experimental data. researchgate.net These transitions are primarily attributed to excitations from higher occupied molecular orbitals (HOMO) to lower unoccupied molecular orbitals (LUMO). The presence of electron-donating groups (amino, ethoxy) and an electron-withdrawing group (ester) in conjugation with the benzene ring is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. up.ac.za The primary π → π* transitions are expected in the UV region.

Table 3: Calculated Electronic Absorption Wavelengths (λ), Oscillator Strengths (f), and Main Contributions for 4-amino-5-chloro-2-methoxybenzoic acid. researchgate.net

| λ (nm) | Oscillator Strength (f) | Major Contribution |

| 324.13 | 0.0893 | HOMO -> LUMO |

| 315.99 | 0.0117 | HOMO-1 -> LUMO |

| 269.58 | 0.0000 | HOMO-2 -> LUMO |

Note: Data is for the analogue compound and serves as a reference for the electronic properties of this compound.

Mass Spectrometry and Fragmentation Patterns

The fragmentation pattern of this compound under mass spectrometry can be predicted based on the fragmentation rules for esters, ethers, and aromatic compounds. wikipedia.orglibretexts.org Upon ionization, typically by electron impact (EI), the molecular ion (M⁺) is formed. This ion will then undergo a series of fragmentation reactions to produce smaller, characteristic ions.

A common fragmentation pathway for methyl esters is the loss of the alkoxy group (•OCH₃), leading to the formation of an acylium ion [M - 31]⁺. libretexts.org Another possibility is the loss of the ester methyl group (•CH₃) to give an [M - 15]⁺ ion. The ethoxy group can undergo α-cleavage, leading to the loss of a methyl radical (•CH₃) to form an [M - 15]⁺ ion or the loss of an ethyl radical (•C₂H₅) to form an [M - 29]⁺ ion. Cleavage of the ether bond could also result in the loss of an ethoxy radical (•OC₂H₅), giving an [M - 45]⁺ ion. The aromatic ring itself can undergo fragmentation, although it is relatively stable. The presence of chlorine will be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Table 4: Plausible Mass Spectrometry Fragments for this compound (C₉H₁₀ClNO₃, MW ≈ 215.63 for ³⁵Cl).

| m/z | Possible Identity | Fragmentation Pathway |

| 215/217 | [M]⁺ | Molecular ion |

| 200/202 | [M - CH₃]⁺ | Loss of a methyl radical from the ester or ethoxy group |

| 186/188 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group |

| 184/186 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester group |

| 170/172 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 156/158 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and properties of compounds. nih.gov Studies on the analogue 4-amino-5-chloro-2-methoxybenzoic acid provide a solid basis for understanding the computational chemistry of this compound. researchgate.netscispace.com

DFT calculations, using methods like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to optimize the molecular geometry of 4-amino-5-chloro-2-methoxybenzoic acid. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data from X-ray diffraction. nih.gov The theoretical vibrational frequencies calculated using DFT are also crucial for the accurate assignment of experimental FTIR and FT-Raman spectra. researchgate.net For this compound, DFT would similarly predict a nearly planar geometry for the benzene ring and provide insights into the orientation of the substituent groups.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. youtube.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability, chemical reactivity, and the hardness or softness of a molecule. materialsciencejournal.organalis.com.my

For 4-amino-5-chloro-2-methoxybenzoic acid, the HOMO-LUMO energy gap has been calculated to be 3.8469 eV. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap indicates that the molecule is more reactive. The HOMO of the analogue is localized over the entire molecule, while the LUMO is mainly centered on the benzene ring. researchgate.net This distribution suggests that the π-system of the aromatic ring is the most probable site for electrophilic attack. The calculated HOMO-LUMO gap for the analogue suggests it is a relatively stable molecule. researchgate.net A similar level of stability is anticipated for this compound.

Table 5: Calculated Energy Values for 4-amino-5-chloro-2-methoxybenzoic acid. researchgate.net

| Parameter | Energy (eV) |

| E_HOMO | -5.7891 |

| E_LUMO | -1.9422 |

| Energy Gap (ΔE) | 3.8469 |

Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and intramolecular bonding. In aromatic systems like the analogues of this compound, NBO analysis reveals significant hyperconjugative interactions that contribute to molecular stability. These interactions involve the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs.

The primary intramolecular interactions in these structures arise from the interplay of the amino (-NH2), ethoxy (-OCH2CH3), chloro (-Cl), and methyl ester (-COOCH3) substituents with the benzene ring. The lone pairs on the nitrogen, oxygen, and chlorine atoms act as potent electron donors, while the π-antibonding orbitals of the aromatic ring and the carbonyl group of the ester function as electron acceptors.

Key hyperconjugative interactions observed in analogous structures, such as substituted aminobenzoates, include:

n → π Interactions:* The lone pair electrons of the amino group's nitrogen (n_N) and the ethoxy group's oxygen (n_O) participate in strong delocalization into the π-antibonding orbitals (π*) of the benzene ring. This interaction is characteristic of electron-donating groups on an aromatic system and significantly contributes to the stabilization of the molecule.

n → σ Interactions:* The lone pairs of the chlorine atom (n_Cl) can engage in hyperconjugation with the σ-antibonding orbitals (σ) of the adjacent C-C bonds of the ring. Similarly, intramolecular hydrogen bonding can be analyzed in terms of n → σ interactions, for instance, between the lone pair of the carbonyl oxygen and the σ* orbital of a nearby N-H bond.

π → π Interactions:* Delocalization of electron density also occurs from the π-bonding orbitals of the benzene ring to the π-antibonding orbital of the carbonyl group (C=O) in the ester moiety.

| Donor NBO | Acceptor NBO | Interaction Type | Expected Stabilization Energy (E(2)) Contribution |

|---|---|---|---|

| n(N) on Amino Group | π(C=C) of Benzene Ring | Lone Pair → π-antibonding | High |

| n(O) on Ethoxy Group | π(C=C) of Benzene Ring | Lone Pair → π-antibonding | High |

| n(Cl) on Chloro Group | σ(C-C) of Benzene Ring | Lone Pair → σ-antibonding | Moderate |

| π(C=C) of Benzene Ring | π(C=O) of Ester Group | π-bonding → π-antibonding | Moderate |

| n(O) of Carbonyl | σ*(N-H) of Amino Group | Intramolecular Hydrogen Bond | Moderate |

Fukui Function and Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The identification of reactive sites in a molecule is crucial for understanding its chemical behavior. Fukui functions and Molecular Electrostatic Potential (MEP) maps are computational tools that provide valuable insights into the local reactivity of different atomic centers.

Fukui Function: The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a site in a molecule to undergo a nucleophilic or electrophilic attack. It measures the change in electron density at a specific point when the total number of electrons in the system changes.

f+(r): Corresponds to the site for nucleophilic attack (attack by an electron-rich species). A higher value of f+(r) indicates a greater susceptibility to nucleophilic attack.

f-(r): Corresponds to the site for electrophilic attack (attack by an electron-poor species). A higher value of f-(r) indicates a greater susceptibility to electrophilic attack.

f0(r): Corresponds to the site for radical attack.

For analogues of this compound, the distribution of these Fukui functions is heavily influenced by the electronic nature of the substituents. The electron-donating amino and ethoxy groups increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to them, making these sites more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro and methyl ester groups decrease the electron density, rendering adjacent carbons more prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution in a molecule. It plots the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-deficient regions.

Negative Regions (Red/Yellow): These areas have an excess of electron density and are indicative of sites prone to electrophilic attack. In the case of this compound analogues, these regions are expected to be concentrated around the oxygen atoms of the carbonyl and ethoxy groups, as well as on the nitrogen atom of the amino group, due to their high electronegativity and the presence of lone pairs.

Positive Regions (Blue): These areas are electron-deficient and represent sites susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the methyl group of the ester are expected to exhibit positive electrostatic potential.

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

The MEP map for a molecule like this compound would show a complex interplay of the electronic effects of the different functional groups. The amino and ethoxy groups contribute to a negative potential on the aromatic ring, while the chloro and ester groups have the opposite effect. The carbonyl oxygen would be a prominent site of negative potential, making it a likely center for electrophilic interaction.

| Molecular Region | Expected MEP | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Highly Negative | Susceptible to Electrophilic Attack |

| Amino Group (Nitrogen) | Negative | Susceptible to Electrophilic Attack |

| Ethoxy Group (Oxygen) | Negative | Susceptible to Electrophilic Attack |

| Aromatic Ring (ortho/para to -NH2 and -OEt) | Negative | Susceptible to Electrophilic Attack |

| Amino Group (Hydrogens) | Positive | Susceptible to Nucleophilic Attack |

| Carbonyl Carbon (C=O) | Positive | Susceptible to Nucleophilic Attack |

Future Research Directions and Unexplored Potential

Structure-Activity Relationship (SAR) Studies for Methyl 4-amino-5-chloro-2-ethoxybenzoate

A comprehensive understanding of the relationship between the molecular structure of this compound and its biological activity is crucial for the rational design of more potent and selective agents. Future SAR studies should systematically probe the contributions of each substituent on the benzamide (B126) core.

Key areas for investigation include:

Modification of the Ethoxy Group: The ethoxy group at the C-2 position is a defining feature. SAR studies could explore the impact of altering the length of this alkyl chain (e.g., methoxy (B1213986), propoxy, butoxy) or introducing branching or unsaturation. This could influence lipophilicity, steric interactions with target receptors, and metabolic stability. Studies on related 2-ethoxy-benzamide derivatives have shown their potential as potent inhibitors for targets like Protein Tyrosine Phosphatase 1B (PTP1B), indicating the significance of this moiety. nih.gov

Substitution at the Amino Group: The primary amine at C-4 is a critical site for derivatization. Acylation, alkylation, or incorporation into heterocyclic systems could dramatically alter the compound's pharmacological profile.

The Role of the Chlorine Atom: The chloro substituent at C-5 is known to influence the electronic properties and binding interactions of related benzamides. nih.gov However, some studies on N-substituted benzamides as antitumor agents have suggested that a chlorine atom on the benzene (B151609) ring can decrease anti-proliferative activity. nih.govresearchgate.netingentaconnect.com Therefore, replacing the chlorine with other halogens (F, Br, I) or with bioisosteric groups like trifluoromethyl (CF₃) or cyano (CN) would be a valuable SAR endeavor.

Amide/Ester Moiety Modifications: While the parent compound is a methyl ester, many biologically active analogues are amides. nih.gov A direct comparison of a series of esters versus their corresponding amides, bearing various N-substituents, would clarify the optimal functionality for different biological targets. For instance, studies on 4-amino-5-chloro-2-methoxybenzoates demonstrated a significant difference in pharmacological profiles at 5-HT₄ receptors between ester and amide derivatives. acs.orgnih.gov

Research on analogous 4-amino-5-chloro-2-ethoxybenzamides has provided a template for such studies. For example, modifying the N-benzyl morpholinyl moiety in related compounds revealed that the direction of the N-benzyl group significantly influences gastroprokinetic activity. nih.gov

Table 1: SAR Insights from Analogous Benzamide Structures

| Structural Moiety | Modification | Observed Impact on Activity | Reference |

|---|---|---|---|

| N-Benzyl Group Orientation | Altered by changing substituent position on morpholine (B109124) ring | Greatly influences gastric emptying activity | nih.gov |

| Amide vs. Ester Linkage | Comparison of corresponding derivatives | Dramatic change in pharmacological profile at 5-HT₄ receptors | acs.orgnih.gov |

| Piperidine (B6355638) Ring Substitution | Introduction of two methyl groups | Changed compound from a 5-HT₄ agonist to an antagonist | acs.orgnih.gov |

| Benzene Ring Substitution | Presence of a chlorine atom | Decreased anti-proliferative activity in some antitumor benzamides | nih.govresearchgate.netingentaconnect.com |

Advanced Synthetic Routes and Green Chemistry Approaches

The synthesis of this compound and its derivatives currently relies on conventional multi-step procedures. For example, a known method for the closely related methoxy analogue involves the methylation of p-aminosalicylic acid, followed by chlorination with N-chlorosuccinimide, and subsequent esterification. google.com Future research should focus on developing more efficient, sustainable, and scalable synthetic strategies.

Key areas for improvement include:

Catalytic C-H Activation: Modern synthetic methods could enable the direct introduction of the ethoxy or chloro groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters (temperature, pressure, mixing), improve safety, and facilitate large-scale production.

Green Solvents and Reagents: Current syntheses often employ solvents like N,N-dimethylformamide (DMF). google.compatsnap.com Research into replacing these with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents (e.g., 2-methyltetrahydrofuran) is warranted. Similarly, exploring milder and less hazardous chlorinating agents could improve the environmental footprint of the synthesis.

Biocatalysis: The use of enzymes for specific transformations, such as regioselective acylation or hydrolysis, could provide high levels of specificity under mild conditions, reducing the need for protecting groups and minimizing waste.

The principles of green chemistry—preventing waste, maximizing atom economy, and using less hazardous chemicals—should guide the development of these next-generation synthetic routes.

Computational Studies for Ethoxy Analogues

In silico methods are indispensable tools for accelerating drug discovery by predicting molecular properties and interactions. For ethoxy analogues of this compound, computational studies can provide profound insights and guide synthetic efforts.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to analyze the structural and electronic properties of novel analogues. Such studies, as performed on 4-ethoxy-2,3-difluoro benzamide, can determine optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and potential intermolecular interactions. researchgate.net

Molecular Docking: For targets where a crystal structure is available, molecular docking can predict the binding poses of newly designed analogues within the active site. This can help rationalize SAR data and prioritize compounds for synthesis. Docking studies on other benzamide derivatives have successfully guided the design of more potent inhibitors. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural descriptors with biological activity, QSAR can predict the potency of unsynthesized compounds. mdpi.com This approach can efficiently screen virtual libraries of derivatives to identify the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a ligand interacts with its target receptor over time, assessing the stability of the binding pose and revealing key interactions that are not apparent from static docking models. nih.gov

These computational approaches, when used in concert, can significantly reduce the time and cost associated with discovering novel bioactive ethoxy benzamides by focusing laboratory efforts on compounds with the highest probability of success.

Exploration of Novel Biological Activities Beyond Known Analogues

While analogues of this compound are known for their effects on gastrointestinal motility, the broader benzamide scaffold is associated with a remarkably diverse range of biological activities. nih.gov This suggests that the core structure is a "privileged scaffold" in medicinal chemistry and that its derivatives warrant investigation against a wider array of therapeutic targets.

Potential new areas for exploration include:

Anticancer Activity: Numerous substituted benzamides have been investigated as anticancer agents, acting through various mechanisms such as inhibition of histone deacetylases (HDACs) or epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.netnih.gov Screening ethoxybenzoate derivatives against a panel of cancer cell lines could uncover novel anti-proliferative agents.

Antiviral Properties: Recently, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of Respiratory Syncytial Virus (RSV) replication. nih.gov This finding strongly supports the screening of this compound and its derivatives for activity against RSV and other viruses.

Antimicrobial and Antifungal Activity: The benzamide functional group is present in several antimicrobial and antifungal compounds. nih.govcyberleninka.ru Exploration of this compound's efficacy against various bacterial and fungal strains, including drug-resistant variants, could lead to the development of new anti-infective agents.

Enzyme Inhibition: Derivatives of 2-ethoxy-benzamide have been identified as potent and selective inhibitors of PTP1B, a key target for type 2 diabetes. nih.gov This precedent suggests that libraries based on the this compound scaffold could be screened against other important enzyme families, such as kinases, proteases, or phosphatases.

Agrochemical Potential: Beyond pharmaceuticals, substituted benzamides have found applications in agriculture as pesticides. nih.gov Bioassays to determine potential insecticidal or fungicidal properties could open up new, non-medical applications for this class of compounds. nih.gov

By systematically screening this compound and its rationally designed analogues against a diverse set of biological targets, researchers may unlock previously unimagined therapeutic or commercial potential.

Q & A

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethoxy group in this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.